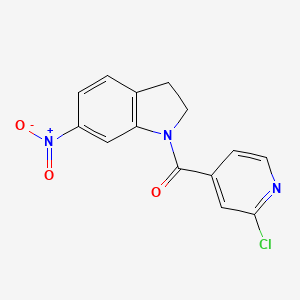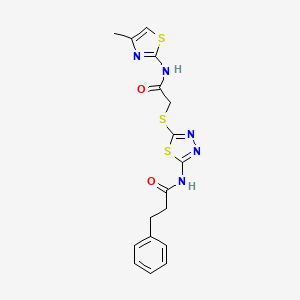
N-(5-((2-((4-méthylthiazol-2-yl)amino)-2-oxoéthyl)thio)-1,3,4-thiadiazol-2-yl)-3-phénylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide is a useful research compound. Its molecular formula is C17H17N5O2S3 and its molecular weight is 419.54. The purity is usually 95%.
BenchChem offers high-quality N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité anticancéreuse
N-(5-((2-((4-méthylthiazol-2-yl)amino)-2-oxoéthyl)thio)-1,3,4-thiadiazol-2-yl)-3-phénylpropanamide: a montré un potentiel en tant qu'agent anticancéreux. La structure du composé, qui comprend un cycle thiazole, est connue pour sa capacité à interférer avec la prolifération des cellules cancéreuses. Des recherches indiquent que les dérivés du thiazole peuvent induire l'apoptose dans les cellules cancéreuses en perturbant les fonctions mitochondriales et en activant les voies des caspases . Cela fait du composé un candidat prometteur pour le développement de nouvelles thérapies anticancéreuses.
Propriétés antimicrobiennes
Ce composé présente des propriétés antimicrobiennes significatives. La présence des cycles thiazole et thiadiazole contribue à sa capacité à inhiber la croissance de diverses souches bactériennes et fongiques. Des études ont démontré que de tels composés hétérocycliques peuvent perturber les parois cellulaires microbiennes et interférer avec la synthèse des protéines, ce qui les rend efficaces contre les souches résistantes .
Activité antioxydante
Le potentiel antioxydant du This compound est un autre domaine d'intérêt. Les composés contenant des groupes thiazole et thiadiazole ont montré qu'ils piégeaient les radicaux libres et protégeaient les cellules du stress oxydatif. Cette activité est cruciale pour prévenir les dommages cellulaires et a des implications pour le traitement des maladies liées au stress oxydatif, telles que les maladies neurodégénératives .
Effets anti-inflammatoires
Des recherches ont mis en évidence les effets anti-inflammatoires de ce composé. Le cycle thiazole est connu pour inhiber la production de cytokines pro-inflammatoires et d'enzymes comme la COX-2. Cette inhibition réduit l'inflammation et la douleur, faisant du composé un candidat potentiel pour le développement de nouveaux médicaments anti-inflammatoires .
Mécanisme D'action
Target of Action
It’s known that 2-aminothiazole derivatives, which this compound is a part of, have been associated with a wide range of biological activities . They have been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines .
Mode of Action
2-aminothiazole derivatives have been found to exhibit their potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines . This suggests that the compound may interact with its targets to inhibit their function, leading to a decrease in the proliferation of cancer cells.
Biochemical Pathways
It’s known that 2-aminothiazole derivatives have been associated with a broad pharmacological spectrum . This suggests that the compound may affect multiple biochemical pathways, leading to its observed biological effects.
Result of Action
Given the compound’s potential inhibitory activity against a wide range of human cancerous cell lines , it can be inferred that the compound may lead to a decrease in the proliferation of these cells.
Propriétés
IUPAC Name |
N-[5-[2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2S3/c1-11-9-25-15(18-11)20-14(24)10-26-17-22-21-16(27-17)19-13(23)8-7-12-5-3-2-4-6-12/h2-6,9H,7-8,10H2,1H3,(H,18,20,24)(H,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBMRBIRTYHOUJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NN=C(S2)NC(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
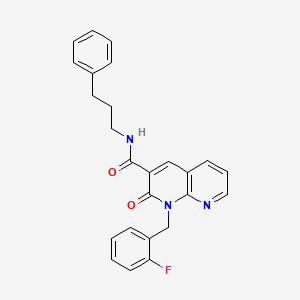
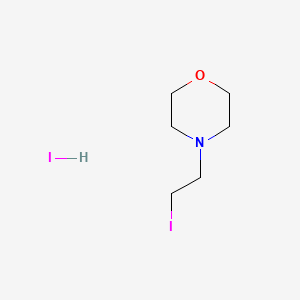

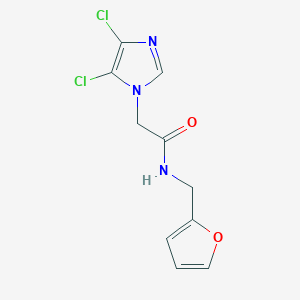
![4-Bromo-2-{[(4-methoxybenzyl)amino]methyl}phenol](/img/structure/B2441053.png)
![4-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2441054.png)
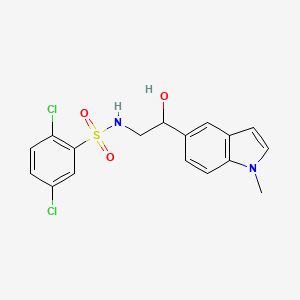
![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2441057.png)


![1-(4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone](/img/structure/B2441060.png)
![(Z)-(1-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1H-imidazol-4-yl}ethylidene)(methoxy)amine](/img/structure/B2441065.png)
![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-5-amine](/img/structure/B2441067.png)
